molecular formula C11H7F3O3 B7775299 7-hydroxy-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one CAS No. 82747-40-8

7-hydroxy-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one

Cat. No.: B7775299
CAS No.: 82747-40-8
M. Wt: 244.17 g/mol
InChI Key: LMPLCARGCBBRAW-UHFFFAOYSA-N
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Description

7-Hydroxy-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring lactones with a benzopyranone core structure, widely found in plants and microorganisms. The unique structure of this compound makes it an interesting subject for scientific research due to its potential biological and chemical properties.

Scientific Research Applications

7-Hydroxy-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a fluorescent probe due to its strong fluorescence properties.

    Biology: Studied for its potential as an antioxidant and antibacterial agent.

    Medicine: Investigated for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of dyes and optical materials

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one typically involves the Pechmann condensation reaction, which is a well-known method for preparing coumarin derivatives. This reaction involves the condensation of phenols with β-ketoesters in the presence of a strong acid catalyst. For this specific compound, the reaction conditions may include the use of trifluoroacetic acid as a catalyst, which has been found to be effective for synthesizing 7-hydroxy-4-substituted coumarins .

Industrial Production Methods

Industrial production of coumarin derivatives, including this compound, often involves optimizing the reaction conditions to increase yield and reduce costs. This may include the use of green solvents and catalysts to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the chromenone ring can be reduced to form dihydro derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and substituted coumarins, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 7-hydroxy-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its antibacterial properties may be due to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxy-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity compared to other coumarin derivatives.

Properties

IUPAC Name

7-hydroxy-8-methyl-4-(trifluoromethyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3O3/c1-5-8(15)3-2-6-7(11(12,13)14)4-9(16)17-10(5)6/h2-4,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPLCARGCBBRAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70419948
Record name 2H-1-Benzopyran-2-one, 7-hydroxy-8-methyl-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70419948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82747-40-8
Record name 7-Hydroxy-8-methyl-4-(trifluoromethyl)-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82747-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1-Benzopyran-2-one, 7-hydroxy-8-methyl-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70419948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A slurry of 2-methylresorcinol (12.4 g, 0.100 mole) and ethyl 4,4,4-trifluoroacetoacetate (18.4 g, 0.100 mole) was added slowly to 100 ml of ice cold sulfuric acid with vigorous stirring. After completion of addition, the solution was allowed to warm to room temperature and was subsequently stirred for 24 hours. The reaction mixture was then slowly added to 500 ml of ice water (300 g ice and 200 ml water) with vigorous stirring. The desired product precipitated from the solution as a light pink solid. The solid was then isolated by vacuum filtration, transferred to a 500 ml beaker, 200 ml of water was added to achieve a slurry and the pH was adjusted to 6 with sodium bicarbonate. The solid was then filtered and recrystallized from ethanol-water to yield 19.5 g (80%) of the desired product. The melting point of the product was 197°-198 ° C.
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
18.4 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-hydroxy-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one
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7-hydroxy-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one
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7-hydroxy-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one
Reactant of Route 6
7-hydroxy-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one

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